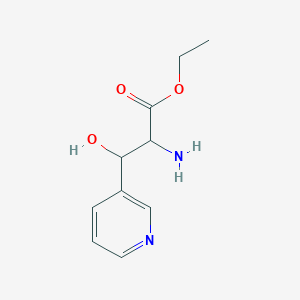

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate

Description

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate is a chiral α-amino ester derivative characterized by a pyridine ring substituted at the 3-position, a hydroxyl group, and an amino group on the propanoate backbone. Its molecular formula is C₁₀H₁₄N₂O₃, and it is often utilized as a key intermediate in pharmaceutical synthesis due to its structural versatility . The compound’s stereochemistry and functional groups (e.g., hydroxyl, amino, and pyridinyl moieties) make it a candidate for drug development, particularly in targeting receptors or enzymes where hydrogen bonding and aromatic interactions are critical . Commercial suppliers such as Parchem and Bide provide this compound in dihydrochloride salt form (CAS 2059932-93-1 or 149498-96-4) to enhance solubility and stability .

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

ethyl 2-amino-3-hydroxy-3-pyridin-3-ylpropanoate |

InChI |

InChI=1S/C10H14N2O3/c1-2-15-10(14)8(11)9(13)7-4-3-5-12-6-7/h3-6,8-9,13H,2,11H2,1H3 |

InChI Key |

VVKVYSNHKNKERJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C1=CN=CC=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification steps is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ethyl 2-amino-3-oxo-3-(pyridin-3-yl)propanoate.

Reduction: Formation of this compound.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the pyridine ring and functional groups allows for specific interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in pyridine substitution patterns, ester groups, or additional functional groups. Below is a detailed comparison:

Pyridine Substitution Variants

Key Insight: The 3-pyridinyl substitution in the target compound favors interactions with aromatic residues in biological targets, while the 4-pyridinyl analog may exhibit altered binding affinities . The absence of a hydroxyl group in Ethyl 3-amino-3-(pyridin-3-yl)propanoate reduces hydrogen-bonding capacity, impacting solubility and target engagement .

Functional Group Modifications

Key Insight: The hydroxyl and amino groups in the target compound improve crystallinity for structural analysis (e.g., via SHELX programs ) and enhance interactions in biological systems, unlike sulfur- or cyano-substituted analogs .

Biological Activity

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate, a compound characterized by its unique molecular structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Molecular Characteristics

- Molecular Formula: C11H14N2O3

- Molecular Weight: 210.23 g/mol

- IUPAC Name: this compound

- Structure Overview: The compound features a propanoate backbone with an amino group, a hydroxyl group, and a pyridine ring, contributing to its diverse chemical properties and biological activities.

This compound exhibits its biological effects primarily through:

-

Enzyme Inhibition:

- The compound acts as an enzyme inhibitor by binding to the active site of specific enzymes, thereby preventing substrate access. The hydroxyl and amino groups facilitate hydrogen bonding with amino acid residues in enzyme active sites, while the pyridine ring may engage in π-π interactions, stabilizing the enzyme-inhibitor complex.

- Receptor Modulation:

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 2-amino-3-hydroxy derivatives:

- A case study demonstrated that derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin. The study indicated that structural modifications enhance anticancer activity .

| Study | Cell Line | Result |

|---|---|---|

| Anticancer Activity | FaDu cells | 39.8% reduction in cell viability compared to controls |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

- In vitro studies revealed broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Candida species, indicating its potential as a new antimicrobial agent .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against drug-resistant strains |

| Candida species | Broad-spectrum activity |

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Variation | Biological Activity |

|---|---|---|

| Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate | Lacks methyl group on pyridine | Reduced binding affinity and specificity |

| Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-2-yl)propanoate | Methyl group at different position | Altered chemical reactivity |

| Ethyl 2-amino-3-hydroxy-3-(3-chloropyridin-2-yl)propanoate | Chlorine substitution affects electronic properties | Potentially increased reactivity and antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.